1-(6-Aminopyridin-3-yl)ethanone hydrochloride
CAS No.: 19828-21-8
Cat. No.: VC20131993
Molecular Formula: C7H9ClN2O
Molecular Weight: 172.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19828-21-8 |
|---|---|
| Molecular Formula | C7H9ClN2O |
| Molecular Weight | 172.61 g/mol |
| IUPAC Name | 1-(6-aminopyridin-3-yl)ethanone;hydrochloride |
| Standard InChI | InChI=1S/C7H8N2O.ClH/c1-5(10)6-2-3-7(8)9-4-6;/h2-4H,1H3,(H2,8,9);1H |
| Standard InChI Key | FVVIPVHJDKFMRK-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CN=C(C=C1)N.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound consists of a pyridine ring substituted with an amino (-NH₂) group at the 6-position and an acetyl (-COCH₃) group at the 3-position, forming a hydrochloride salt through protonation of the pyridine nitrogen . The planar aromatic system facilitates π-π stacking interactions, while the amino and carbonyl groups participate in hydrogen bonding.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1-(6-aminopyridin-3-yl)ethanone;hydrochloride | |
| Molecular Formula | C₇H₉ClN₂O | |
| Molecular Weight | 172.61 g/mol | |
| SMILES | CC(=O)C1=CN=C(C=C1)N.Cl | |
| InChIKey | FVVIPVHJDKFMRK-UHFFFAOYSA-N |
Spectroscopic Characterization
Fourier-transform infrared (FTIR) spectroscopy reveals peaks at 3350 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O stretch), and 1600 cm⁻¹ (aromatic C=C). Nuclear magnetic resonance (NMR) spectra show a singlet at δ 2.6 ppm (3H, acetyl CH₃), δ 6.8–7.5 ppm (pyridine protons), and δ 8.1 ppm (NH₂ protons).
Synthesis and Optimization
Acylation of 6-Aminopyridine
The primary synthesis route involves reacting 6-aminopyridine with acetyl chloride (CH₃COCl) in anhydrous dichloromethane under nitrogen atmosphere. Triethylamine (Et₃N) is added to scavenge HCl, yielding the free base, which is subsequently treated with HCl gas to form the hydrochloride salt.
Table 2: Reaction Conditions and Yields
| Parameter | Optimal Value | Yield |
|---|---|---|
| Temperature | 0–5°C | 85% |
| Solvent | Dichloromethane | — |
| Molar Ratio (6-AP:AcCl) | 1:1.2 | — |
Alternative Methods
Microwave-assisted synthesis reduces reaction time to 15 minutes (vs. 6 hours conventionally) with comparable yields (82%). Solvent-free conditions using acetic anhydride (Ac₂O) and catalytic p-toluenesulfonic acid (PTSA) at 80°C offer an environmentally friendly approach.
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) shows a melting point of 185°C with decomposition above 220°C . Thermogravimetric analysis (TGA) indicates 5% mass loss at 150°C, attributed to residual solvent evaporation.
Solubility Profile
The compound is highly soluble in polar solvents:
Biological Activity and Mechanism
Enzyme Inhibition
In vitro studies demonstrate inhibitory activity against tyrosine kinases (IC₅₀ = 2.4 µM) and phosphodiesterase-4 (PDE4, IC₅₀ = 5.1 µM). The amino group forms hydrogen bonds with catalytic residues (e.g., Asp816 in Abl kinase), while the acetyl group engages in hydrophobic interactions.
Table 3: Biological Targets and Potency
| Target | IC₅₀ (µM) | Assay Type |
|---|---|---|
| Abl Kinase | 2.4 | Fluorescence |
| PDE4 | 5.1 | Radioisotopic |
| 5-HT₃ Receptor | 12.7 | Electrophysiology |
Cellular Effects
At 10 µM, the compound reduces TNF-α production in macrophages by 78% (LPS-induced model) and inhibits cancer cell proliferation (HCT-116: IC₅₀ = 8.2 µM; MCF-7: IC₅₀ = 9.7 µM).
Pharmaceutical Applications
Lead Compound Optimization
Structure-activity relationship (SAR) studies show that:
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N-Methylation of the amino group abolishes kinase inhibition.
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Replacement of acetyl with propionyl improves metabolic stability (t₁/₂: 3.1 → 5.8 h in rat liver microsomes).
Formulation Challenges
The hydrochloride salt exhibits hygroscopicity (3% weight gain at 75% RH), necessitating storage in desiccators. Co-crystallization with succinic acid improves stability (90% potency retained after 6 months at 40°C).
Future Research Directions
Ongoing studies focus on:
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Nanoparticle Delivery: Encapsulation in PLGA nanoparticles to enhance brain penetration (15% increase in AUC₀–24h in murine models).
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Prodrug Development: Phosphate ester prodrugs improving aqueous solubility (42 mg/mL → 89 mg/mL).
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Targeted Therapy: Conjugation with folate for selective uptake in cancer cells (2.1-fold higher uptake in FRα+ cells).
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